molecular formula C18H23N3 B7057993 3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline

3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B7057993
M. Wt: 281.4 g/mol
InChI Key: WAPZMIOOGXIQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline is a complex organic compound that features a piperidine ring substituted with a methyl group, an aniline moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Substitution with Methyl Group: The piperidine ring is then methylated using methyl iodide in the presence of a base such as sodium hydride.

    Coupling with Aniline: The methylpiperidine is coupled with aniline through a nucleophilic substitution reaction.

    Attachment of Pyridine Ring: Finally, the pyridine ring is introduced via a condensation reaction with the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride as a base and methyl iodide for methylation.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or aniline rings.

    Reduction: Reduced forms of the compound, potentially altering the aromaticity of the rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-methylpiperidin-1-yl)propyl][1-(pyridin-2-yl)ethyl]amine
  • **N-(pyridin-2-ylmethyl)-3-(4-methylpiperidin-1-yl)aniline

Uniqueness

3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-N-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-15-8-11-21(12-9-15)18-7-4-6-16(13-18)20-14-17-5-2-3-10-19-17/h2-7,10,13,15,20H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZMIOOGXIQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC(=C2)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.